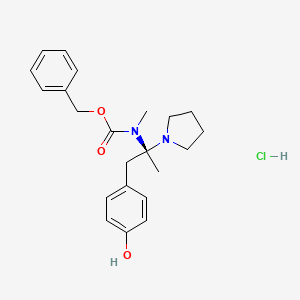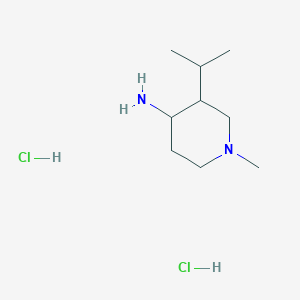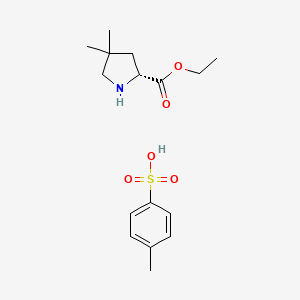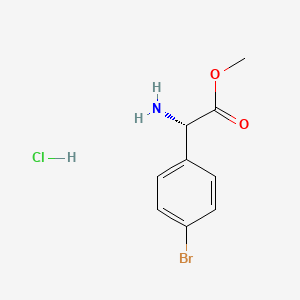
Fmoc-Leu-(Dmb)Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-Leu-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The compound has a molar mass of 560.64 g/mol and a Hill formula of C₃₂H₃₆N₂O₇ .
Synthesis Analysis
Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Molecular Structure Analysis
The molecular structure of “Fmoc-Leu-(Dmb)Gly-OH” is represented by the Hill formula C₃₂H₃₆N₂O₇ . It has a molecular weight of 560.64 g/mol .Chemical Reactions Analysis
“Fmoc-Leu-(Dmb)Gly-OH” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . Like the analogous Hmb derivative Fmoc-(FmocHmb)Gly-OH, the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis
“Fmoc-Leu-(Dmb)Gly-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -30.0 - -25.0 ° .Scientific Research Applications
Peptide Synthesis
Fmoc-Leu-(Dmb)Gly-OH: is primarily used in solid-phase peptide synthesis (SPPS) . It’s a dipeptide that serves as a building block for creating longer peptide chains. The Fmoc group protects the amino group during synthesis, which can be removed by base-induced cleavage, while the Dmb group protects the glycine residue and can be removed by acidolysis.
Overcoming Aggregation in SPPS
This compound is particularly valuable in preventing aggregation during the assembly of peptide chains . Its use leads to faster and more predictable acylation and deprotection reactions, which is crucial for synthesizing hydrophobic and difficult sequences.
Enhancing Synthetic Efficiency
Fmoc-Leu-(Dmb)Gly-OH: enhances synthetic efficiency in the production of glycine-containing peptides . By preventing the formation of secondary structures that can cause failure in peptide assembly, it ensures higher yields and purity of the synthesized peptides.
Medicinal Chemistry
In medicinal chemistry, this dipeptide is used to synthesize various oligopeptides and cyclic depsipeptides . These compounds have applications ranging from drug discovery to the study of biological processes.
Chemical Biology
The compound finds its application in chemical biology, where it’s used to disrupt secondary structures during peptide assembly, thus facilitating the synthesis of peptides that are otherwise challenging to produce .
Materials Science
While not directly related to materials science, the peptides synthesized using Fmoc-Leu-(Dmb)Gly-OH can be used to create biomaterials, such as hydrogels, which have applications in tissue engineering and drug delivery systems .
Mechanism of Action
Target of Action
Fmoc-Leu-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in peptide chains, specifically those containing glycine .
Mode of Action
Fmoc-Leu-(Dmb)Gly-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This compound is introduced into the peptide chain using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt . The Dmb group in the compound acts as a temporary protecting group for the glycine residue in the peptide sequence . This group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Leu-(Dmb)Gly-OH is the peptide synthesis pathway . By preventing aggregation during chain assembly, this compound enhances the synthetic efficiency of glycine-containing peptides . It also helps prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Pharmacokinetics
Its solubility in dmf is an important factor for its use in peptide synthesis .
Result of Action
The use of Fmoc-Leu-(Dmb)Gly-OH in peptide synthesis results in faster and more predictable acylation and deprotection reactions . It also leads to higher yields and fewer impurities in the synthesized peptides .
Action Environment
The action of Fmoc-Leu-(Dmb)Gly-OH is influenced by the conditions of the peptide synthesis process . For instance, the temperature of the reaction and the pH of the environment can affect the efficiency of the coupling and deprotection reactions . Furthermore, the compound should be stored at a temperature between 2-8°C to maintain its stability .
Safety and Hazards
When handling “Fmoc-Leu-(Dmb)Gly-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDVCIMLFGAOA-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-(Dmb)Gly-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

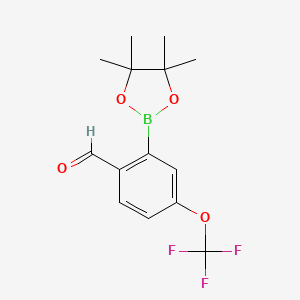
![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)
![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
